

Compound of Interest

Compound Name: Methyl 5-aminothiazole-2-carboxylate

Cat. No.: B1403509

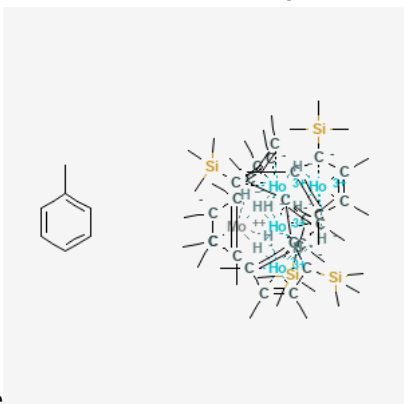
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This guide provides detailed application notes and protocols for the use of **Methyl 5-aminothiazole-2-carboxylate** in pharmaceutical research and development.

Figure 1: Isomeric Structures

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Methyl 5-aminothiazole-2-carboxylate



Structure

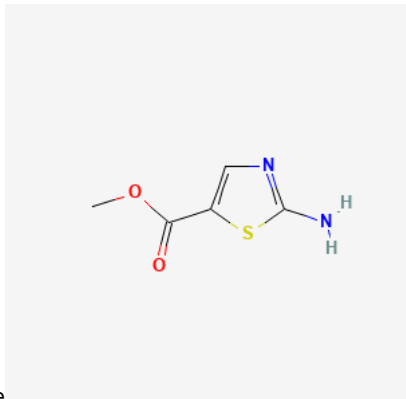
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Methyl 2-aminothiazole-5-carboxylate



Structure

CAS Number 6633-61-0

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Workflow for converting the ester to a target carboxamide.

Protocol 1: Saponification of Methyl 5-aminothiazole-2-carboxylate

Principle of the Method:

Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting an ester to its

Materials:

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Methyl 5-aminothiazole-2-carboxylate

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Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

- Methanol (MeOH)
- Deionized Water
- Hydrochloric acid (HCl), 1M or 2N solution
- Round-bottom flask, magnetic stirrer, and stir bar
- pH paper or pH meter

Step-by-Step Protocol:

- Dissolution: In a round-bottom flask, dissolve **Methyl 5-aminothiazole-2-carboxylate** (1.0 eq) in a mixture of
- Base Addition: Add NaOH or LiOH (1.5 - 2.0 eq) to the solution. The reaction is often performed at room temp
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Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography

- Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol
- Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to
- Drying: Dry the product (5-aminothiazole-2-carboxylic acid) under vacuum to a constant weight. The product c

Protocol 2: Amide Coupling with a Sterically Hindered Aryl Amine

Principle of the Method:

Amide bond formation between an electron-deficient amine (like 2-aminothiazole) or a sterically hindered amine

Materials:

- 5-Aminothiazole-2-carboxylic acid (from Protocol 1)
- Aryl amine (e.g., 2-chloro-6-methylaniline) (1.0 - 1.2 eq)

- Cyanuric fluoride or (1-Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
- Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Pyridine) (2.0 - 3.0 eq)
- Reaction vessel, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol (Acyl Fluoride Method):

- Setup: To a dry reaction vessel under an inert atmosphere, add the 5-aminothiazole-2-carboxylic acid (1.0 eq)
- Solvent & Base: Add anhydrous solvent (e.g., DCM) and the organic base (e.g., Pyridine, 2.5 eq). Stir to dissolve.
- Activation: Cool the mixture to 0 °C. Slowly add cyanuric fluoride (0.5 eq) portion-wise. Caution: Cyanuric fluoride is highly reactive and can cause a rapid temperature increase.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly hindered

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Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and disappearance of the s

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Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially wit

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Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo

Table 2: Comparison of Selected Amide Coupling Strategies

Method	Activating Agent	Base	Typical Conditions	Advantages/Disadvantages	Reference(s)
Carbodiimide	DCC, EDC	HOBt, DMAP	DCM or DMF, 0°C to RT	Common, inexpensive. Can have side reactions	
Phosphonium/Uronium	HATU, HBTU	DIPEA	DMF, RT	High yields, fast. Reagents are more expensive. Good for sterically hindered	
Acyl Halide	Oxalyl Chloride, SOCl_2	Pyridine, TEA	DCM, 0°C to RT	Highly reactive intermediate. May not be suitable for sensitive substrates	
Acyl Fluoride	Cyanuric Fluoride	Pyridine	DCM or DCE, RT to 80°C	Excellent for sterically hindered amine	

Exploring Further Chemical Diversity

The versatility of the aminothiazole scaffold extends beyond the C5-carboxamide. The C2-amino group is another

Figure 3: Aminothiazole as a Kinase Hinge Binder

The scaffold forms key hydrogen bonds in the kinase hinge region.

Protocol 3: N-Acylation of the 2-Amino Group

Principle of the Method:

The nucleophilic 2-amino group can be readily acylated using an acyl chloride or anhydride in the presence of

Materials:

- A 2-aminothiazole derivative (e.g., the product from Protocol 2)
- Acyl chloride (e.g., Acetyl chloride, Chloroacetyl chloride) (1.1 eq)
- Anhydrous solvent (e.g., DCM, THF)

- Anhydrous base (e.g., Pyridine or Triethylamine) (1.5 - 2.0 eq)

Step-by-Step Protocol:

- Setup: Dissolve or suspend the 2-aminothiazole starting material (1.0 eq) in anhydrous DCM or THF in a dry 1
- Base Addition: Add the anhydrous base (e.g., pyridine) and cool the mixture to 0 °C in an ice bath.
- Acylating Agent: Add the acyl chloride (1.1 eq) dropwise via syringe. Ensure the internal temperature does r
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room tempera
- Work-up: Dilute the reaction with DCM and wash with water and brine. If pyridine was used, an additional was
- Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting N-acylated pr

Conclusion

Methyl 5-aminothiazole-2-carboxylate is a high-value chemical intermediate that provides a reliable entry point

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